2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3 and a sulfanyl acetamide moiety at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes.
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS/c1-2-14-7-6(12-13-14)8(11-4-10-7)16-3-5(9)15/h4H,2-3H2,1H3,(H2,9,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWSIXCOKAUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazolo-pyrimidine core that is linked to a sulfanyl group and an acetamide moiety. The molecular formula is , and its IUPAC name reflects its complex structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that compounds with triazole moieties can exhibit pharmacological properties through:
- Inhibition of specific enzymes : Triazoles often act as enzyme inhibitors, impacting pathways involved in disease processes.
- Modulation of receptor activity : The compound may interact with receptors involved in signaling pathways related to cancer and pain management.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines:
These values indicate significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.
Inhibition of Kinases
The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For example, one study reported that triazolo-pyrimidine derivatives displayed inhibitory activity against c-Met kinase, a target known for its role in tumor growth and metastasis:
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| Compound 12e | 0.090 | c-Met Kinase |
| Foretinib | 0.019 | c-Met Kinase |
This suggests that the compound may serve as a lead structure for developing new anticancer therapies targeting c-Met .
Study on Cytotoxicity
A comprehensive evaluation was conducted using the MTT assay to assess the cytotoxic effects of various triazolo-pyrimidine derivatives on cancer cell lines. The study found that compounds with structural similarities to this compound exhibited moderate to high cytotoxicity across different cell lines .
Mechanistic Insights
Further mechanistic studies indicated that these compounds could induce apoptosis in cancer cells and arrest the cell cycle at specific phases (G0/G1 phase), contributing to their anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The triazolo[4,5-d]pyrimidine core is common among analogs, but substituents critically influence physicochemical and biological properties. Key comparisons include:
Preparation Methods
Cyclocondensation of Aminoazoles with Electrophilic Precursors
A widely adopted method involves cyclizing 3-amino-1,2,4-triazole derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-ethyl-1,2,4-triazole with malononitrile under acidic conditions yields the bicyclic triazolopyrimidine core. Modifications include using microwave irradiation to accelerate ring closure, reducing reaction times from hours to minutes.
Halogenation and Thiolation of Preformed Cores
An alternative route starts with 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine (CAS 91159-59-0), replacing the chlorine atom with a thiol group via nucleophilic aromatic substitution. Thiourea or sodium hydrosulfide in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C achieves this transformation. The resulting 3-ethyl-3H-triazolo[4,5-d]pyrimidine-7-thiol (CAS 1105191-09-0) serves as a critical intermediate.
Sulfanyl-Acetamide Functionalization
Introducing the sulfanyl-acetamide side chain requires precise control to avoid polysubstitution or oxidation.
Thiol-Ether Coupling
The thiol intermediate undergoes alkylation with 2-chloroacetamide in alkaline media. Optimized conditions use potassium carbonate in acetone at 50°C, achieving 78–85% yield. competing protonation of the thiolate anion necessitates strict pH control (pH 9–10).
Table 1: Key Reaction Parameters for Thiol-Ether Coupling
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Solvent | Acetone | Lower polarity reduces byproducts |
| Base | K₂CO₃ | Stronger bases cause hydrolysis |
| Temperature | 50°C | >60°C degrades acetamide moiety |
| Reaction Time | 4–6 hours | Prolonged time reduces yield |
Catalytic Thiol-X Click Chemistry
Recent advances employ copper-catalyzed thiol-alkyne cycloaddition to attach the acetamide group. For instance, propagating the thiol intermediate with propargyl acetamide in the presence of Cu(I) yields the target compound with >90% efficiency. This method minimizes side reactions but requires inert atmospheres and rigorous catalyst purification.
Catalytic Innovations and Green Chemistry
Heterogeneous catalysis enhances sustainability and scalability.
Schiff Base Zinc Complexes on Magnetic Nanoparticles
Immobilizing Zn(II) Schiff base complexes on Fe₃O₄@SiO₂ nanoparticles enables efficient catalysis under mild conditions (60°C, 25 minutes). The magnetically recoverable catalyst facilitates aza-Michael additions and Knoevenagel condensations in one pot, achieving 92% yield with minimal leaching.
Mechanistic Insight :
The Zn center coordinates both acetoacetanilide and aldehyde substrates, aligning them for condensation. Subsequent aza-Michael attack by 3-amino-1,2,4-triazole forms the triazolopyrimidine core, followed by thiolation and acetamide coupling.
Solvent-Free Mechanochemical Synthesis
Ball milling the triazolopyrimidine thiol with chloroacetamide and K₂CO₃ eliminates solvent use, reducing waste. This method attains 88% yield in 30 minutes but requires specialized equipment.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the thiol to disulfide is a major side reaction. Adding antioxidants like ascorbic acid (0.1 eq.) suppresses this issue.
Purification Difficulties
The product’s high polarity complicates crystallization. Gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) resolves this, though HPLC may be necessary for pharmaceutical-grade material.
Analytical Characterization
Confirming structure and purity involves:
-
¹H NMR : δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.45 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.10 (s, 2H, SCH₂), 6.20 (s, 1H, NH).
-
LC-MS : [M+H]⁺ at m/z 281.2, with fragmentation ions at 253.1 (loss of CO) and 181.2 (triazolopyrimidine core).
-
IR : ν 1675 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent in final product).
Comparative Evaluation of Methods
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Classical Alkylation | 78–85 | 95–98 | Moderate | Low |
| Catalytic Click | 90–92 | 99+ | High | High |
| Mechanochemical | 88 | 97 | Limited | Medium |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis typically involves multi-step reactions starting with triazolopyrimidine precursors. Key steps include:
- Thioether linkage formation : Reacting 3-ethyl-triazolo[4,5-d]pyrimidin-7-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF or acetone) .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product minimization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N3, sulfanyl-acetamide at C7) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₁₂N₆OS₂) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assay on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Variation of substituents : Modify the ethyl group (N3) or acetamide (C7) to alter lipophilicity and hydrogen-bonding capacity. For example:
- Replace ethyl with bulkier alkyl/aryl groups to enhance target binding .
- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the acetamide to improve metabolic stability .
- Bioactivity profiling : Compare IC₅₀ values across analogs to identify critical structural motifs .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic analysis : Measure solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to explain reduced in vivo efficacy .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Control experiments : Verify compound purity via HPLC and rule out off-target effects using CRISPR-edited cell lines .
Q. What computational strategies predict binding modes and guide synthetic prioritization?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on key residues (e.g., hinge region Lys/Asn) .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for proposed analogs .
- ADMET prediction : Employ QikProp or SwissADME to prioritize compounds with favorable pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
